

A Technical Guide to the Chemical Properties of Monomethyl Phosphate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl phosphate*

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Abstract

Monomethyl phosphate (MMP), the simplest monoalkyl phosphate ester, serves as a fundamental structural motif in numerous biological molecules and finds application as a building block in chemical synthesis.^[1] Understanding its core chemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides an in-depth overview of the chemical properties of **monomethyl phosphate**, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating key chemical processes through logical diagrams.

General and Physicochemical Properties

Monomethyl phosphate (IUPAC name: methyl dihydrogen phosphate) is the monoester of phosphoric acid and methanol.^[1] It is typically encountered as a clear, very light amber liquid. ^[1] As a polar molecule, it is highly soluble in water.^[1]

Table 1: General and Physicochemical Properties of **Monomethyl Phosphate**

Property	Value	Source
Molecular Formula	CH ₅ O ₄ P	PubChem[1]
Molecular Weight	112.02 g/mol	PubChem[1]
CAS Number	812-00-0	Guidechem[2]
Appearance	Clear very light amber liquid	PubChem[1]
Solubility in Water	≥ 100 mg/mL at 21°C (70°F)	PubChem[1]
Density	1.42 g/cm ³ at 25°C (77°F)	PubChem[1]
LogP	-1.27	SIELC Technologies[3]

Acidity and Dissociation

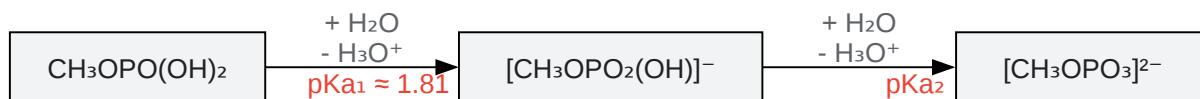
Monomethyl phosphate is a dibasic acid, capable of donating two protons from its phosphate group. The acid dissociation constants (pKa) quantify the strength of these acidic protons. The first dissociation is moderately acidic, while the second is weakly acidic.

Table 2: Acid Dissociation Constants (pKa) of **Monomethyl Phosphate**

Dissociation	pKa Value
pKa ₁	1.81 ± 0.10 (Predicted)
pKa ₂	Not explicitly found in search results, but expected to be around 6-7, similar to other monoalkyl phosphates.

Note: The provided pKa₁ is a predicted value. Experimental determination may yield slightly different results.

The dissociation equilibria can be visualized as a stepwise loss of protons.



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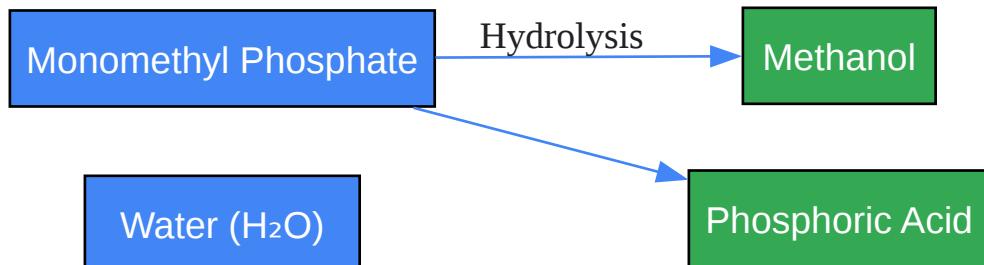
Caption: Dissociation equilibria of **monomethyl phosphate**.

Chemical Reactivity

The reactivity of **monomethyl phosphate** is centered around the phosphate group and involves several key reaction types.

Hydrolysis

In aqueous solutions, **monomethyl phosphate** can undergo hydrolysis to yield methanol and phosphoric acid. This reaction is generally slow at neutral pH but can be accelerated under acidic or basic conditions.^[4] The mechanism of hydrolysis is complex and can proceed through either associative or dissociative pathways, with the dominant mechanism being influenced by factors such as pH and the presence of catalysts.^{[5][6]}

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Caption: General scheme for the hydrolysis of **monomethyl phosphate**.

Nucleophilic Substitution and Transesterification

The phosphorus atom in **monomethyl phosphate** is electrophilic and can be attacked by nucleophiles, leading to nucleophilic substitution reactions where the methoxy group or a hydroxyl group can act as a leaving group. It can also undergo transesterification in the presence of other alcohols, resulting in the formation of a different phosphate ester.

Spectral Properties

Spectroscopic techniques are essential for the identification and characterization of **monomethyl phosphate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{31}P NMR: Phosphorus-31 NMR is a highly diagnostic tool for phosphorus-containing compounds. **Monomethyl phosphate** exhibits a characteristic chemical shift that is sensitive to its protonation state and solvent environment. A reported ^{31}P NMR chemical shift for the bis(cyclohexylamine) salt of **monomethyl phosphate** in D_2O is 4.84 ppm.[7] The chemical shifts of organophosphates can vary, but they generally appear in a predictable region of the spectrum.[8][9]
- ^1H and ^{13}C NMR: Proton and carbon-13 NMR spectra provide information about the methyl group of the molecule. The chemical shifts and coupling constants are consistent with the structure of a methyl ester.[7]

Table 3: NMR Spectral Data for **Monomethyl Phosphate** Derivatives

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Solvent	Source
^{31}P	4.84	singlet (^1H decoupled)	N/A	D_2O	SciSpace[7]
^1H (CH_3)	3.46	doublet	$^3\text{J}(\text{H},\text{P})$	D_2O	SciSpace[7]
^{13}C	Data not explicitly found, but expected for a methoxy group attached to an electron-withdrawing phosphate group.		doublet	$^2\text{J}(\text{C},\text{P})$	-

Infrared (IR) Spectroscopy

The IR spectrum of **monomethyl phosphate** is characterized by absorptions corresponding to the various functional groups present in the molecule. Key vibrational modes include P=O stretching, P-O-C stretching, and O-H stretching. The exact positions of these bands can be influenced by hydrogen bonding and the protonation state of the phosphate group.

Table 4: Characteristic IR Absorption Bands for Phosphate Esters

Functional Group	Wavenumber (cm ⁻¹)	Vibration Type
P=O	~1250-1300	Stretching
P-O-C	~1000-1050	Stretching
O-H	~2500-3300 (broad)	Stretching

Note: These are general ranges for organophosphorus compounds. Specific values for **monomethyl phosphate** may vary.

Experimental Protocols

Synthesis of Monomethyl Phosphate

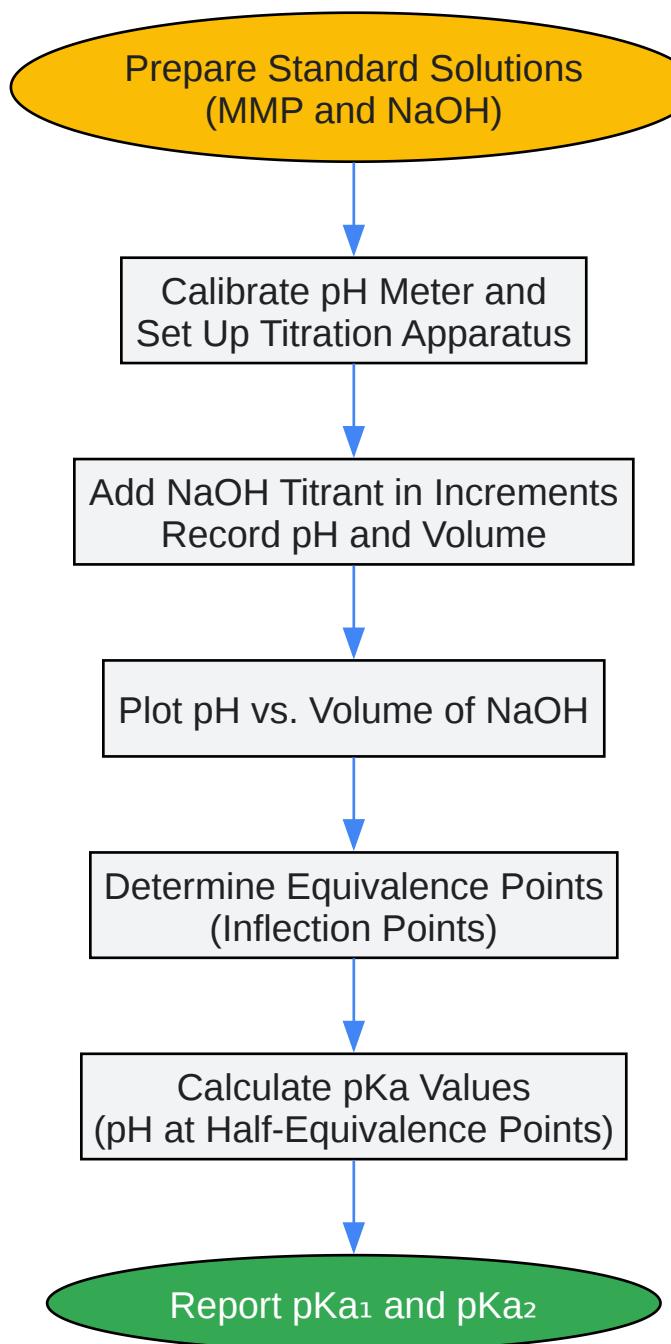
A common laboratory synthesis involves the reaction of a phosphorus precursor with methanol.

- Objective: To synthesize **monomethyl phosphate**.
- Methodology: A general method involves the phosphorylation of methanol.[\[10\]](#) One approach is the reaction of phosphorus oxychloride with methanol in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[\[11\]](#)
 - In a flask equipped with a stirrer and under an inert atmosphere, dissolve methanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).
 - Cool the mixture in an ice bath.
 - Slowly add phosphorus oxychloride dropwise, maintaining a low temperature.

- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- The resulting triethylamine hydrochloride precipitate is removed by filtration.
- The product in the filtrate is then carefully hydrolyzed to yield **monomethyl phosphate**.
- Purification can be achieved through chromatographic methods.

Determination of pKa by Potentiometric Titration

- Objective: To experimentally determine the acid dissociation constants (pK_{a1} and pK_{a2}) of **monomethyl phosphate**.
- Methodology: This protocol is based on the principles of potentiometric titration.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately determine its concentration. Prepare a solution of **monomethyl phosphate** of known concentration in deionized water.
 - Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the **monomethyl phosphate** solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.
 - Titration: Add the standardized NaOH solution in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence points, corresponding to the complete neutralization of the first and second acidic protons, will appear as inflection points in the titration curve. The pKa values can be determined from the pH at the half-equivalence points (where half of the acidic protons have been neutralized). For more accurate determination of the equivalence points, a first or second derivative plot of the titration data can be used.[\[13\]](#)



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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Monomethyl Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254749#what-are-the-chemical-properties-of-monomethyl-phosphate>]

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